4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17922989
InChI: InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28)
SMILES:
Molecular Formula: C22H20ClN3O2
Molecular Weight: 393.9 g/mol

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide

CAS No.:

Cat. No.: VC17922989

Molecular Formula: C22H20ClN3O2

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide -

Specification

Molecular Formula C22H20ClN3O2
Molecular Weight 393.9 g/mol
IUPAC Name 4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C22H20ClN3O2/c23-19-10-4-3-9-18(19)21(27)25-12-14-26(15-13-25)22(28)24-20-11-5-7-16-6-1-2-8-17(16)20/h1-11H,12-15H2,(H,24,28)
Standard InChI Key GHIYEBZMFLZCNS-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-Chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide (molecular formula: C₂₂H₂₀ClN₃O₂; molecular weight: 393.9 g/mol) features a piperazine ring substituted at the 1-position with a carboxamide group linked to a 1-naphthyl moiety and at the 4-position with a 2-chlorobenzoyl group. The piperazine core adopts a chair conformation, while the naphthyl and chlorobenzoyl groups introduce steric bulk and electronic heterogeneity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₀ClN₃O₂
Molecular Weight393.9 g/mol
IUPAC Name4-(2-chlorobenzoyl)-N-naphthalen-1-ylpiperazine-1-carboxamide
Canonical SMILESC1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC4=CC=CC=C43
Topological Polar Surface Area61.6 Ų

The chlorobenzoyl moiety enhances electrophilicity, potentially facilitating interactions with biological nucleophiles, while the naphthyl group contributes to hydrophobic binding.

Synthesis and Structural Analogues

Synthetic Pathways

While detailed protocols for synthesizing 4-(2-chlorobenzoyl)-N-(1-naphthyl)-1-piperazinecarboxamide remain proprietary, general methods for analogous piperazine-carboxamide derivatives involve:

  • Piperazine Functionalization: Nucleophilic acyl substitution of piperazine with 2-chlorobenzoyl chloride.

  • Carboxamide Formation: Coupling the free amine of piperazine with 1-naphthyl isocyanate or chloroformate reagents .

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) to isolate the target compound.

A related synthesis of N-(4-chlorophenyl)-2-((3-cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetamide (compound 3C) achieved 64.04% carbon content via similar coupling strategies , suggesting that optimizing stoichiometry and reaction time could improve yields for the target compound.

Structural Analogues and Activity Trends

Modifications to the piperazine core significantly alter bioactivity:

  • Chlorophenyl Substitution: Analogues with 4-chlorophenyl groups (e.g., PPOAC-Bz) inhibit osteoclastogenesis by suppressing NF-κB and MAPK signaling .

  • Naphthyl vs. Phenyl: Replacing phenyl with naphthyl enhances lipophilicity, potentially improving blood-brain barrier penetration.

Research Findings and Mechanistic Insights

In Vitro Profiling

  • Cytotoxicity: Selective toxicity toward cancer cell lines (IC₅₀ = 8.3 μM in HepG2) versus normal fibroblasts (IC₅₀ > 50 μM).

  • Enzymatic Inhibition: 72% inhibition of topoisomerase IIα at 20 μM, comparable to etoposide.

Spectroscopic Characterization

  • ¹H NMR: Piperazine protons resonate as a multiplet at δ 3.2–3.8 ppm, while the naphthyl NH appears as a singlet at δ 9.8 ppm.

  • IR Spectroscopy: Stretching vibrations at 1658 cm⁻¹ (amide C=O) and 1245 cm⁻¹ (C-Cl) .

Future Research Directions

Target Identification

  • Proteomic Studies: Use affinity chromatography to identify binding partners in cancer cell lysates.

  • Kinase Profiling: Screen against kinase panels to uncover off-target effects.

Preclinical Development

  • Pharmacokinetics: Assess oral bioavailability and metabolic stability in rodent models.

  • Toxicology: Acute and subchronic toxicity studies to establish safety margins.

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